molecular formula C8H8FIO2 B6314877 2-Fluoro-1-iodo-3,4-dimethoxybenzene CAS No. 1803783-41-6

2-Fluoro-1-iodo-3,4-dimethoxybenzene

Cat. No.: B6314877
CAS No.: 1803783-41-6
M. Wt: 282.05 g/mol
InChI Key: UIMNTFMHSYMENU-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, which also contains two methoxy groups. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process often requires stringent control of temperature and pressure to ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the methoxy groups may be oxidized to form corresponding quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

2-Fluoro-1-iodo-3,4-dimethoxybenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3,4-dimethoxybenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 2-Fluoro-1,4-dimethoxybenzene
  • 1-Fluoro-2-iodo-3,4-dimethoxybenzene
  • 3,4-Dimethoxyiodobenzene

Comparison: 2-Fluoro-1-iodo-3,4-dimethoxybenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. Compared to 2-Fluoro-1,4-dimethoxybenzene, the additional iodine atom in this compound allows for more diverse substitution reactions. Similarly, the presence of the fluorine atom differentiates it from 3,4-Dimethoxyiodobenzene, providing unique electronic effects that influence its reactivity .

Properties

IUPAC Name

2-fluoro-1-iodo-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMNTFMHSYMENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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